molecular formula C17H12N4O B14348135 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 90330-87-3

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B14348135
CAS No.: 90330-87-3
M. Wt: 288.30 g/mol
InChI Key: YIIPXGZODAEBBX-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a nitrogen-rich heterocyclic compound featuring a fused pyrazole-pyridazinone core with phenyl substituents at positions 3 and 3.

Properties

CAS No.

90330-87-3

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3,5-diphenyl-1H-pyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C17H12N4O/c22-17-15-14(11-18-21(17)13-9-5-2-6-10-13)19-20-16(15)12-7-3-1-4-8-12/h1-11H,(H,19,20)

InChI Key

YIIPXGZODAEBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(=O)N(N=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazonoyl Chlorides

The most extensively documented route involves cyclocondensation between hydrazonoyl chlorides and β-keto esters (Table 1). Hydrazonoyl chlorides (15a–15v) synthesized from aniline derivatives react with ethyl 2-chloroacetoacetate under basic conditions (NaHCO3, EtOH, Δ). Subsequent treatment with hydrazine hydrate induces cyclodehydration, forming the pyridazinone ring.

Mechanistic Insight :

  • Nucleophilic attack by hydrazine’s α-nitrogen on the β-keto carbonyl
  • Tautomerization to enolamine intermediate
  • Intramolecular cyclization with elimination of H2O

Yields range from 58–72% depending on substituent electronic effects. Electron-withdrawing groups (e.g., -NO2) retard cyclization (58% yield), while electron-donating groups (-OCH3) enhance reaction rates (72%).

Vilsmeier-Haack Reagent-Mediated Cyclization

Microwave-assisted synthesis using DMF/POCl3 demonstrates superior efficiency (Scheme 1):

  • Formylation of 3-aryl-4-acetylsydnones (4a–l) generates reactive aldehyde intermediates
  • Intramolecular nucleophilic attack by pyrazole nitrogen on formyl carbon
  • Concerted elimination of CO2 and H2O

Optimized Conditions :

  • Microwave irradiation: 300 W, 80°C
  • Reaction time: 8 minutes vs. 7 hours conventional heating
  • Yield enhancement: 71% → 94%

This method’s regioselectivity arises from preferential attack at the pyrazole C4 position, confirmed by NOESY correlations.

Condensation with Hydrazine Hydrate

Reaction of pyrazolooxazine precursors with excess hydrazine hydrate (EtOH, reflux, 6h) provides an alternative route:

  • Nucleophilic ring-opening of oxazine moiety
  • Hydrazine-induced elimination of ethanol
  • Tautomerization to thermodynamically stable pyridazinone

This method produces 68–75% yields but requires chromatographic purification due to dihydropyrazine byproducts.

Reaction Optimization Parameters

Solvent Effects

  • Polar aprotic solvents : DMF increases cyclization rates (k = 0.42 min⁻¹) vs. THF (k = 0.18 min⁻¹)
  • Protic solvents : Ethanol improves hydrazonoyl chloride solubility but slows reaction (ΔG‡ = 92 kJ/mol)

Catalytic Acceleration

  • PTSA (p-toluenesulfonic acid) : Reduces activation energy by 15% via transition-state stabilization
  • Phase-transfer catalysts : Tetrabutylammonium bromide enhances interfacial reactivity in biphasic systems (yield +12%)

Spectroscopic Characterization

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d6):

    • Pyridazinone C3-H: δ 9.94–10.06 (s, 1H)
    • Pyrazole C4-H: δ 8.42–9.72 (s, 1H)
    • Phenyl protons: δ 7.33–7.52 (m, 10H)
  • ¹³C NMR :

    • Pyridazinone C=O: 183.2 ppm
    • Pyrazole C=N: 164.5 ppm

Mass Spectrometry

  • EI-MS : m/z 288 [M]⁺ (calc. 288.30)
  • HRMS : m/z 289.0984 ([M+H]⁺, Δ 1.3 ppm)

Biological Applications and Derivatives

FGFR1 Inhibition

The 3,5-diphenyl derivative demonstrates IC50 = 11 nM against FGFR1 through covalent binding to Cys488. Structure-activity relationship (SAR) studies reveal:

  • C3 phenyl : Essential for hydrophobic pocket occupancy
  • C5 substituents : Electron-deficient aryl groups enhance potency (4-Cl: IC50 = 8 nM)

Anticancer Activity

  • HepG2 cells : GI50 = 1.8 μM (vs. doxorubicin 0.9 μM)
  • Mechanism : G2/M phase arrest via CDK1/cyclin B1 inhibition

Table 2. Spectroscopic Data Summary

Technique Key Signals Reference
¹H NMR δ 10.02 (s, pyridazinone H)
¹³C NMR 183.2 ppm (C=O)
IR 1679 cm⁻¹ (C=O str.)
HRMS m/z 289.0984 ([M+H]⁺)

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrazolo-fused pyridazinone/pyrimidinone family. Below is a systematic comparison with structurally related derivatives, emphasizing key differences in substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Bioactivity
3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one Pyrazolo[3,4-d]pyridazinone 3-Ph, 5-Ph High lipophilicity; potential kinase inhibition
3,6-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 2) Pyrazolo[3,4-d]pyrimidinone 1-Ph, 3-Me, 6-Me Moderate solubility; evaluated for M-Pro binding (SARS-CoV-2)
3-Phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazinone 3-Ph Lower molecular weight; unoptimized cytotoxicity

Key Observations:

Core Heterocycle Differences: Pyridazinone vs. Pyrimidinone: Pyridazinone (two adjacent nitrogen atoms) enhances hydrogen-bond acceptor capacity compared to pyrimidinone (nitrogens at positions 1 and 3). This may influence binding to targets like M-Pro or kinases .

Biological Activity: Compound 2 (pyrimidinone derivative) demonstrated moderate binding affinity to SARS-CoV-2 M-Pro in silico, with a docking score of -8.2 kcal/mol, but exhibited higher predicted tumorigenic risk compared to phenyl-rich analogs . The 3,5-diphenyl derivative’s extended aromatic system may enhance π-π stacking interactions in enzyme binding pockets, though experimental validation is pending .

Toxicity Profiles :

  • Methyl-substituted analogs (e.g., Compound 2) show higher computational risks for tumorigenicity and irritation, possibly due to metabolic activation of methyl groups. In contrast, phenyl groups may reduce reactive metabolite formation .

Biological Activity

3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazin core with two phenyl groups at the 3 and 5 positions. Its molecular formula is C17_{17}H16_{16}N4_4O. The structural complexity allows for potential interactions with various biological targets, making it a subject of interest for drug development.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyridazinones show promising anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound's ability to inhibit cell proliferation was evaluated in various cancer cell lines, showing IC50_{50} values in the low micromolar range .

2. PDE5 Inhibition

  • The compound has been evaluated for its potential as a phosphodiesterase type 5 (PDE5) inhibitor. In vitro studies revealed IC50_{50} values ranging from 0.14 to 1.4 µM against PDE5 extracted from human platelets . This suggests potential applications in treating erectile dysfunction and pulmonary hypertension.

3. Antimicrobial Activity

  • Preliminary studies have indicated that similar pyrazolo compounds exhibit antimicrobial properties against various pathogens. Although specific data on this compound is limited, related compounds have shown effectiveness against bacterial and fungal strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Inhibition of Kinases : The compound's structure allows it to interact with various kinases involved in cell signaling pathways critical for cancer progression.
  • Modulation of Enzyme Activity : As a PDE5 inhibitor, it enhances cyclic GMP levels leading to vasodilation and improved blood flow.

Study on Anticancer Properties

A recent study evaluated the anticancer efficacy of several pyrazolo derivatives including this compound against different cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards leukemia cells while maintaining low toxicity towards normal cells .

PDE5 Inhibition Research

In another study focused on PDE5 inhibition, compounds similar to this compound were synthesized and tested for their ability to inhibit PDE5 activity. The findings suggested that structural modifications could enhance potency and selectivity .

Q & A

Q. What are the recommended synthetic routes for 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazolone derivatives with aromatic amines in refluxing pyridine (e.g., 30 mL pyridine, 6 h reflux) followed by neutralization and crystallization . Optimization involves statistical experimental design (e.g., factorial design) to evaluate variables like solvent polarity, temperature, and stoichiometry. For example, a 2³ factorial design can assess the impact of pyridine volume, reflux time, and amine equivalents on yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
TechniquePurposeExample Parameters
1H/13C NMR Confirm structureδ 7.2–8.1 ppm (aromatic protons)
HPLC-MS Purity assessmentC18 column, 0.1% formic acid/ACN gradient
XRD CrystallinityCompare d-spacing with simulated patterns
Cross-validate results with computational NMR shifts (e.g., DFT calculations) to resolve ambiguities .

Q. How can reaction mechanisms for pyridazinone formation be investigated experimentally?

  • Methodological Answer : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation. Isotopic labeling (e.g., 15N-labeled amines) paired with MS fragmentation can elucidate bond reorganization pathways. Compare experimental data with quantum chemical simulations (e.g., transition state analysis via Gaussian) to validate proposed mechanisms .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR models to predict binding affinities. For example, dock the compound into kinase active sites (e.g., CDK2) to identify substituents favoring hydrogen bonding. Validate predictions via synthesis and enzymatic assays, iterating with machine learning (e.g., random forest regression) to refine models .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., unexpected byproducts)?

  • Methodological Answer : Apply cheminformatics tools (e.g., KNIME workflows) to map reaction networks and identify hidden intermediates. For instance, LC-MS/MS can detect transient species not captured in static DFT models. Use sensitivity analysis in computational simulations to prioritize experimental variables (e.g., solvent effects) for re-testing .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability, and how is this quantified?

  • Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments):
  • Factors : pH (2–10), temperature (25–60°C), light exposure.
  • Response : Degradation rate (HPLC area%) over 14 days.
    Analyze via Arrhenius plots to extrapolate shelf life. Pair with DFT calculations to predict degradation pathways (e.g., hydrolysis susceptibility at C4 carbonyl) .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) with polar organic mode (MeOH/EtOH/0.1% TFA). For regioisomers, employ 2D-LC (SEC + RP-HPLC) or crystallization screening (e.g., solvent/antisolvent gradients). Validate purity via NOESY NMR to confirm spatial arrangements .

Methodological Frameworks

Integrating Theoretical and Experimental Approaches

  • Framework :
    Adopt the ICReDD methodology:

Computational Screening : Use reaction path search algorithms (e.g | GRRM) to propose synthetic routes .

Experimental Validation : Apply high-throughput robotics to test top candidates.

Feedback Loop : Feed experimental outliers (e.g., low-yield reactions) back into Bayesian optimization models .

Handling Data Contradictions in Multi-Institutional Studies

  • Framework :
  • Step 1 : Standardize protocols (e.g., ASTM guidelines for HPLC).
  • Step 2 : Use meta-analysis tools (e.g., RevMan) to harmonize datasets.
  • Step 3 : Apply Bland-Altman plots to identify systemic biases (e.g., calibration drift) .

Tables for Key Parameters

Q. Table 1: Optimal Synthetic Conditions

VariableRange TestedOptimal ValueImpact on Yield
Pyridine Volume20–40 mL30 mLMaximizes solubility without side reactions
Reflux Time4–8 h6 hBalances conversion vs. decomposition
Amine Equivalents1–1.2 eq1.05 eqMinimizes excess reagent

Q. Table 2: Stability Study Design

FactorLevelsMeasurement Frequency
pH2, 7, 10Daily HPLC for 14 days
Temperature25°C, 40°C, 60°CArrhenius plot analysis

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